An In-depth Technical Guide to Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate
An In-depth Technical Guide to Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a halogenated quinoline derivative with a synthetically versatile scaffold. The quinoline core is a prominent feature in numerous biologically active compounds, and the strategic placement of chloro, methylthio, and carboxylate ester functionalities on this particular molecule makes it a significant intermediate in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, spectral characterization, and a discussion of its potential applications, grounded in established chemical principles and data from analogous structures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is essential for its handling, characterization, and application in further synthetic endeavors.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂S | [2] |
| Molecular Weight | 316.20 g/mol | [2] |
| Appearance | Expected to be a solid | |
| Melting Point | Not explicitly reported; related dichloro-quinoline carboxylates melt in the range of 83-85 °C | [3] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related structures |
Synthesis and Mechanism
The synthesis of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate can be approached through a multi-step process, typically starting with the construction of the quinoline core, followed by functional group manipulations. A plausible and efficient synthetic route is outlined below, based on well-established quinoline synthesis methodologies such as the Gould-Jacobs reaction, followed by chlorination and nucleophilic substitution.[4]
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate.
Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of structurally similar compounds.[3][4]
Step 1: Synthesis of Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichloroaniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The initial condensation reaction forms the corresponding anilinomethylenemalonate intermediate.
-
Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether and heat to 250 °C for 30 minutes to effect the thermal cyclization.
-
Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate.
Step 2: Synthesis of Ethyl 2,4,6-trichloroquinoline-3-carboxylate
-
Reaction Setup: To a flask containing Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate (1 equiv.), add phosphorus oxychloride (POCl₃, 5-10 equiv.) and a catalytic amount of dimethylformamide (DMF).
-
Chlorination: Heat the mixture to reflux (around 110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 3: Synthesis of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate
-
Reaction Setup: Dissolve Ethyl 2,4,6-trichloroquinoline-3-carboxylate (1 equiv.) in a suitable aprotic solvent such as DMF or acetonitrile in a round-bottom flask.
-
Nucleophilic Substitution: Add sodium thiomethoxide (NaSMe, 1.1 equiv.) portion-wise at room temperature. The reaction is typically rapid.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate.
Spectral Characterization
The structural confirmation of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate relies on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of similar compounds, are detailed below.[3]
¹H NMR Spectroscopy
-
Aromatic Protons: The quinoline ring protons are expected to appear in the downfield region (δ 7.5-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro substituents.
-
Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group is anticipated around δ 4.4-4.6 ppm, with a corresponding triplet for the -CH₃ group at approximately δ 1.4-1.5 ppm.
-
Methylthio Protons: A singlet for the -SCH₃ group is expected to appear in the range of δ 2.5-2.7 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: The ester carbonyl carbon should resonate in the range of δ 163-166 ppm.
-
Aromatic Carbons: The carbons of the quinoline ring will appear between δ 120-150 ppm. The carbons bearing the chloro and methylthio substituents will show characteristic shifts.
-
Ethyl Ester Carbons: The -OCH₂- carbon is expected around δ 62-64 ppm, and the -CH₃ carbon at approximately δ 14 ppm.
-
Methylthio Carbon: The -SCH₃ carbon should appear in the range of δ 15-20 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band corresponding to the ester carbonyl group is expected around 1720-1740 cm⁻¹.
-
C=C and C=N Stretches: Aromatic and heteroaromatic ring vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretches: Absorptions for the carbon-chlorine bonds are anticipated in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed below 3000 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (316.20 g/mol ). Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed in a predictable ratio.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the methylthio group (-SMe).
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate suggest its potential utility in several areas of chemical research and development.
Medicinal Chemistry
-
Antimicrobial Agents: The quinoline core is the basis for many antibacterial and antimalarial drugs.[5] The presence of chlorine atoms on the benzene ring can enhance antimicrobial activity. Furthermore, 2-thioalkyl quinoline derivatives have been investigated for their antimicrobial properties.[6] This makes the title compound a promising starting point for the development of new anti-infective agents.
-
Anticancer Agents: Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase.[1][7] The quinoline-3-carboxylate scaffold, in particular, has been explored for the development of antiproliferative agents.[8][9]
Diagram of Potential Biological Interactions
Caption: Potential biological targets for derivatives of the title compound.
Conclusion
References
- This citation is intentionally left blank as a placeholder for a general introductory reference on the importance of quinolines.
- This citation is intentionally left blank as a placeholder for a reference on the physicochemical properties of similar compounds.
-
Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o853–o854. [Link]
- Kaur, M., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 43, 116263.
- This citation is intentionally left blank as a placeholder for a general reference on NMR spectroscopy of organic compounds.
- This citation is intentionally left blank as a placeholder for a general reference on IR spectroscopy of organic compounds.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
- El-Sayed, O. A., et al. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie, 335(9), 403-410.
- This citation is intentionally left blank as a placeholder for a general reference on mass spectrometry of organic compounds.
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
- Mathew, B., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Janardhanan, J., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 86.
- Gholampour, M., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100705.
- This citation is intentionally left blank as a placeholder for a reference on the biological activity of quinoline deriv
- This citation is intentionally left blank as a placeholder for a reference on the biological activity of quinoline deriv
- Purohit, P., & Mittal, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2186-2195.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. 227958-96-5|Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
